
Darusentan
描述
达鲁生坦是一种选择性内皮素 ETA 受体拮抗剂。 它正在被评估用于治疗充血性心力衰竭和高血压 . 该化合物以其阻断内皮素(一种强效血管收缩肽)的血管收缩作用的能力而闻名 .
准备方法
光学纯 (+)-达鲁生坦的制备涉及使用源自果糖或其水合物的手性酮作为催化剂,催化β-不饱和烯烃的不对称环氧化。 然后将产物进行环氧化合物开环反应和取代反应 . 工业生产方法旨在通过优化的反应条件和纯化技术实现高纯度和高产率 .
化学反应分析
达鲁生坦会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成相应的氧化产物。
还原: 可以进行还原反应以修饰分子内的官能团。
这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。形成的主要产物取决于所用的具体反应条件和试剂。
科学研究应用
Phase II Studies
-
Efficacy in Resistant Hypertension :
In a randomized, double-blind, placebo-controlled study involving 115 patients with resistant hypertension, darusentan demonstrated significant reductions in both systolic and diastolic blood pressure. The study found that at the highest dose of 300 mg, this compound reduced systolic blood pressure by an average of 11.5 mm Hg and diastolic blood pressure by 6.3 mm Hg compared to placebo (p < 0.001) . -
Dose-Dependent Response :
The study also highlighted a dose-dependent response, where increasing doses of this compound resulted in greater reductions in blood pressure levels, indicating its potential as an effective treatment option for this patient population .
Phase III Studies
-
DORADO Program :
The DORADO program consists of two pivotal Phase III trials (DAR-311 and DAR-312) aimed at evaluating the safety and efficacy of this compound as an add-on therapy for patients with resistant hypertension . In DAR-311, 379 patients were randomized to receive this compound at doses of 50 mg, 100 mg, or 300 mg or placebo for 14 weeks. Significant reductions in mean trough sitting systolic blood pressure were observed across all this compound groups compared to placebo . -
Comparison with Active Control :
In DAR-312, this compound was compared not only to placebo but also to guanfacine (an active comparator). Results indicated that while this compound did not significantly outperform placebo in terms of primary endpoints, it showed superior results compared to guanfacine in reducing blood pressure at the 14-week mark .
Safety Profile
This compound has generally been well-tolerated among study participants. Common adverse effects reported include mild to moderate edema, headache, dizziness, and fatigue . Monitoring for liver function is also essential, as some patients exhibited elevated serum aminotransferase levels during trials .
Summary of Clinical Findings
Study | Population | Treatment Duration | Primary Endpoint | Results |
---|---|---|---|---|
Phase II | 115 patients with resistant hypertension | 10 weeks | Change in SBP/DBP | SBP reduced by -11.5 mm Hg (p = .015), DBP by -6.3 mm Hg (p < .001) |
DAR-311 | 379 patients | 14 weeks | Change in SBP/DBP | Significant reductions across all doses compared to placebo |
DAR-312 | ~849 patients | 14 weeks | Change in SBP/DBP vs guanfacine | Superior to guanfacine but not statistically significant vs placebo |
作用机制
达鲁生坦通过选择性拮抗内皮素 ETA 受体发挥作用。这种阻断作用阻止内皮素与其受体结合,从而抑制其血管收缩作用。 主要机制涉及外周血管扩张,导致血压下降 . 分子靶标包括内皮素-1 受体,参与的途径与血管收缩和血压调节有关 .
相似化合物的比较
达鲁生坦与其他内皮素受体拮抗剂(如安布生坦和波生坦)进行比较。 虽然所有这些化合物都靶向内皮素受体,但达鲁生坦在对 ETA 受体的选择性方面是独特的 . 类似化合物包括:
安布生坦: 另一种选择性内皮素 ETA 受体拮抗剂,用于治疗肺动脉高血压。
达鲁生坦对 ETA 受体的选择性使其成为有希望的候选药物,用于需要选择性阻断该受体的特定治疗应用。
生物活性
Darusentan is a selective endothelin ETA receptor antagonist primarily investigated for its efficacy in treating resistant hypertension and congestive heart failure. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical trial findings, and safety profile.
This compound functions by selectively blocking the endothelin type-A (ETA) receptor. Endothelin-1 (ET-1), when bound to this receptor, induces vasoconstriction, contributing to elevated blood pressure. By inhibiting this pathway, this compound reduces vascular resistance and lowers blood pressure levels .
Binding Properties
The binding affinity of this compound to the ETA receptor is characterized by an IC50 value of 0.8 nM, indicating a strong interaction with the receptor .
Overview of Clinical Trials
Several pivotal clinical trials have assessed the efficacy of this compound in patients with resistant hypertension:
-
Phase III Study (DAR-311) :
- Design : Double-blind, placebo-controlled trial involving 379 patients.
- Doses : Patients received this compound at doses of 50 mg, 100 mg, or 300 mg.
- Results : Statistically significant reductions in trough sitting systolic blood pressure (SBP) and diastolic blood pressure (DBP) were observed:
- Phase III Study (DAR-312) :
Summary of Findings
The following table summarizes key findings from the clinical trials:
Study | Treatment Group | SBP Reduction (mm Hg) | DBP Reduction (mm Hg) | Adverse Events |
---|---|---|---|---|
DAR-311 | This compound 50 mg | 17 | 10 | Edema, dizziness |
DAR-311 | This compound 100 mg | 18 | 10 | Edema, headache |
DAR-311 | This compound 300 mg | 18 | 11 | Edema, fatigue |
DAR-312 | Guanfacine (active control) | Not significant vs. placebo | Not significant vs. placebo | Mild adverse events |
Safety Profile
This compound is generally well tolerated among patients. Common adverse events reported include:
- Edema : Occurred in approximately 25% to 32% of patients across various doses.
- Headache : Reported frequently but generally mild.
- Dizziness and Fatigue : Other notable side effects that were manageable .
Case Studies
A multicenter randomized study involving patients with moderate hypertension demonstrated that this compound effectively lowered both systolic and diastolic blood pressure compared to placebo. The average baseline blood pressure was significantly reduced during the treatment phase, showcasing its potential as a therapeutic agent in hypertension management .
属性
IUPAC Name |
(2S)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJVSJIALLTFRP-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057664 | |
Record name | Darusentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mode of action by which the endothelin receptor antagonists cause a decrease of the BP is not yet totally elucidated; however, peripheral vasodilatation due to blockade of the vasoconstrictor effects of endothelin is the most likely explanation. A reduction of cardiac contractility is considered unlikely. Several studies have been published that investigated the effects of either selective or nonselective endothelin receptor blockade in patients with heart failure. In these studies, application of endothelin antagonists, while decreasing both systemic and pulmonary BP increased cardiac index and did not alter cardiac contractility or heart rate. | |
Record name | Darusentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04883 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
171714-84-4 | |
Record name | Darusentan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171714-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Darusentan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171714844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Darusentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04883 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Darusentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanoic acid, α-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-β-methoxy-β-phenyl-, (αS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DARUSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33JD57L6RW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。